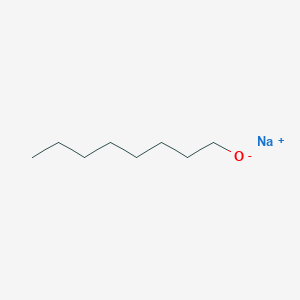
Sodium octylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium octylate is a chemical compound that is widely used in scientific research for various applications. It is a surfactant that has the ability to lower the surface tension of liquids, making it useful in many different fields.
Wirkmechanismus
The mechanism of action of sodium octylate is related to its ability to lower the surface tension of liquids. This property allows it to interact with other molecules in the system, facilitating various chemical reactions and interactions.
Biochemical and Physiological Effects:
Sodium octylate has been shown to have various biochemical and physiological effects. It has been found to disrupt the structure of cell membranes, leading to cell death in some cases. It has also been shown to have an effect on the activity of enzymes and other proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using sodium octylate in lab experiments is its ability to lower the surface tension of liquids, which can facilitate various reactions and interactions. However, it can also be difficult to work with, as it can be toxic and may require special handling and disposal procedures.
Zukünftige Richtungen
There are many potential future directions for research involving sodium octylate. One area of interest is in the development of new methods for synthesizing nanoparticles using this compound. Another potential area of research is in the use of sodium octylate in drug delivery systems, as it has been shown to have the ability to interact with cell membranes and other biological structures. Additionally, the potential use of sodium octylate in the development of new materials and coatings is an area of interest for researchers.
Synthesemethoden
Sodium octylate can be synthesized through the reaction of octanol with sodium hydroxide. This process results in the formation of sodium octylate and water. The reaction is typically carried out in a laboratory setting, and the resulting compound is purified through various methods to ensure its purity and effectiveness.
Wissenschaftliche Forschungsanwendungen
Sodium octylate is used in many different scientific research applications, including in the synthesis of nanoparticles, the preparation of emulsions, and in the analysis of proteins and other biomolecules. It is also used in chromatography and other separation techniques.
Eigenschaften
CAS-Nummer |
17158-60-0 |
|---|---|
Produktname |
Sodium octylate |
Molekularformel |
C8H17NaO |
Molekulargewicht |
152.21 g/mol |
IUPAC-Name |
sodium;octan-1-olate |
InChI |
InChI=1S/C8H17O.Na/c1-2-3-4-5-6-7-8-9;/h2-8H2,1H3;/q-1;+1 |
InChI-Schlüssel |
KRZQYDMOEZDDGE-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCC[O-].[Na+] |
SMILES |
CCCCCCCC[O-].[Na+] |
Kanonische SMILES |
CCCCCCCC[O-].[Na+] |
Synonyme |
Sodium octylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



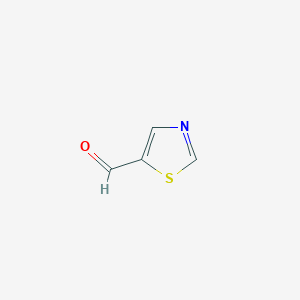
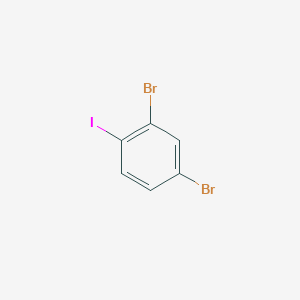

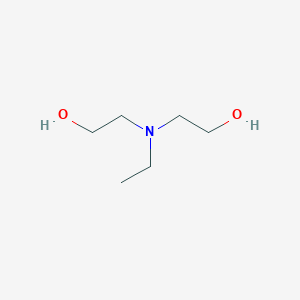
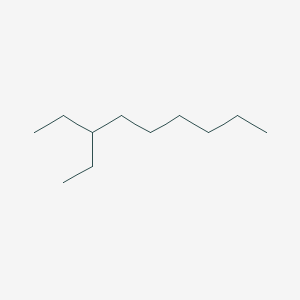
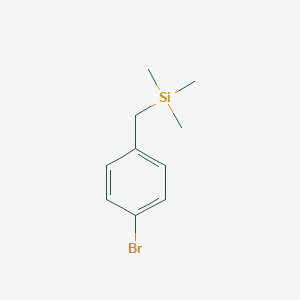
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)
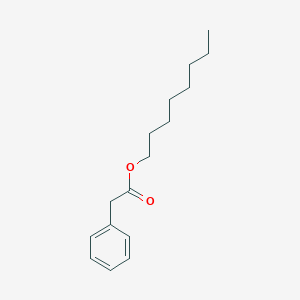
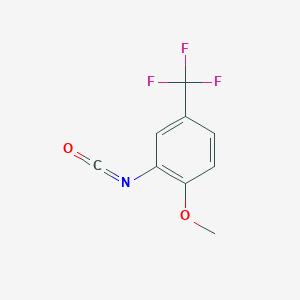




![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)